4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3S/c1-4-9-18-13-10-11(7-8-12(13)14)19(16,17)15(5-2)6-3/h7-8,10H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJUBACEWXAQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Sulfone Synthesis
A patent-described method utilizes FeCl₃-catalyzed Friedel-Crafts coupling between 4-chlorobenzenesulfonyl chloride and chlorobenzene at 120–160°C. While this route efficiently produces 4,4'-dichlorodiphenyl sulfone, it is less applicable for introducing propoxy groups due to harsh reaction conditions.
Alkaline Sulfite Displacement
Reacting the sulfonyl chloride with sodium sulfite (Na₂SO₃) generates 4-chlorobenzenesulfinate, which can be alkylated with propylene oxide to form 4-chlorophenyl-β-oxethylsulfone. However, this method requires additional steps to convert the sulfone to a sulfonamide.
Industrial-Scale Considerations
Chemical Reactions Analysis
4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Scientific Research Applications
Chemistry
4-Chloro-N,N-diethyl-3-propoxybenzenesulfonamide serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, facilitating the creation of new compounds with desired properties.
Biology
Research has focused on the compound's biological activities , particularly its potential as an antimicrobial and anti-inflammatory agent:
- Antimicrobial Activity : Studies have shown that the compound exhibits significant inhibition against common pathogenic bacteria. For instance, agar diffusion tests revealed notable inhibition zones, indicating strong antimicrobial properties. This suggests that it may be effective against bacteria such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : In vivo models demonstrated that administration of this compound resulted in reduced inflammatory markers in tissues subjected to induced inflammation. This highlights its potential therapeutic application in treating inflammatory diseases.
Medicine
Ongoing research is exploring the compound's potential as a pharmaceutical agent for treating various diseases. The sulfonamide group can inhibit specific enzymes by mimicking their natural substrates, leading to diverse biological effects. Notably, it may serve as a candidate for developing drugs targeting neuropathic pain through sodium channel modulation .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and as a reagent in various processes. Its versatility makes it valuable in formulating products across different sectors.
Antimicrobial Efficacy
A study evaluated the effectiveness of this compound against several bacterial strains. The results indicated that the compound produced significant inhibition zones during agar diffusion tests, confirming its potential as an effective antimicrobial agent.
In Vivo Models
In animal models of inflammation, administration of this compound led to a marked reduction in inflammatory markers compared to controls. This finding underscores its potential therapeutic role in managing inflammatory conditions.
Data Table: Summary of Research Findings
| Application Area | Findings |
|---|---|
| Chemistry | Intermediate for complex organic synthesis |
| Antimicrobial | Significant inhibition against Staphylococcus aureus |
| Anti-inflammatory | Reduced inflammatory markers in vivo |
| Industrial | Used as a reagent in specialty chemical production |
Mechanism of Action
The mechanism of action of 4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects on Reactivity: Nitro (NO$2$) vs. Propoxy (OCH$2$CH$2$CH$3$): Nitro groups enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in 4-chloro-3-nitro derivatives) . Propoxy groups, being electron-donating, may reduce reactivity but improve solubility. Diethyl vs.
Pharmacological Implications :
- Mefruside : The disulphonamide structure and tetrahydrofurfuryl group confer potent diuretic activity by targeting renal ion transporters .
- Diazepane-containing sulfonamides : The 1,4-diazepane moiety in compounds may enhance binding to biological targets (e.g., GPCRs or enzymes) due to conformational flexibility .
Biological Activity
4-Chloro-N,N-diethyl-3-propoxybenzenesulfonamide is a sulfonamide compound with the molecular formula C13H20ClNO3S and a molecular weight of 305.82 g/mol. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-diethyl-3-propoxyamine in the presence of a base like triethylamine. This process neutralizes the hydrochloric acid produced during the reaction, followed by purification through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to various biological effects such as antimicrobial activity by inhibiting bacterial enzymes.
Antimicrobial Activity
One of the most significant properties of this compound is its antimicrobial potential. Studies have shown that this compound exhibits inhibitory effects against a range of bacteria, which may be attributed to its ability to disrupt bacterial enzyme functions essential for survival.
Anti-inflammatory Properties
In addition to its antimicrobial effects, there is ongoing research into the anti-inflammatory properties of this compound. Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common pathogenic bacteria. Results indicated that the compound demonstrated significant inhibition zones in agar diffusion tests, suggesting strong antimicrobial properties.
- In Vivo Models : In animal models, administration of this compound resulted in reduced inflammatory markers in tissues subjected to induced inflammation, highlighting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains chloro and propoxy groups | Antimicrobial and potential anti-inflammatory |
| N,N-Diethyl-3-Propoxybenzenesulfonamide | Lacks chloro group | Reduced biological activity compared to chloro variant |
| 4-Chloro-N,N-Dimethyl-3-Propoxybenzenesulfonamide | Contains dimethyl instead of diethyl | Similar mechanism but different potency |
Q & A
Q. Critical Analytical Techniques :
- ¹H/¹³C NMR : Confirms substitution patterns and diethylamino group integrity (e.g., triplet for propoxy CH₂, δ ~1.0–1.5 ppm for diethyl CH₃) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95% by HPLC) .
- X-ray Crystallography : Resolves steric effects of the propoxy group and sulfonamide conformation .
Basic: How does the propoxy substituent affect the compound’s physicochemical properties compared to shorter alkoxy chains?
Answer:
The propoxy group (C₃H₇O) increases lipophilicity (logP ~2.8) compared to methoxy (C₁) or ethoxy (C₂) analogs, enhancing membrane permeability but reducing aqueous solubility. Key comparisons:
| Property | Methoxy (OCH₃) | Propoxy (OCH₂CH₂CH₃) |
|---|---|---|
| logP | ~1.9 | ~2.8 |
| Aqueous Solubility | 25 mg/mL | <10 mg/mL |
| Steric Bulk | Low | Moderate |
Steric hindrance from the propoxy group may limit binding to flat active sites (e.g., kinase ATP pockets) but improve selectivity for hydrophobic targets .
Advanced: What approaches reconcile discrepancies in reported cytotoxic activities across cancer cell lines for structurally similar sulfonamides?
Answer:
Contradictions arise from cell line heterogeneity (e.g., genetic mutations, enzyme expression). Methodological solutions include:
- COMPARE Analysis : Correlates compound sensitivity profiles across 39+ cancer cell lines to identify mechanistic outliers .
- Gene Expression Microarrays : Resolves activity discrepancies by linking differential gene expression (e.g., tubulin β-III overexpression) to resistance mechanisms .
- Flow Cytometry : Quantifies cell cycle arrest (G1 vs. G2/M phase) to distinguish antimitotic vs. antiproliferative modes of action .
Example : A sulfonamide may show IC₅₀ = 2 µM in leukemia (CCRF-CEM) but >20 µM in renal cancer (ACHN) due to P-glycoprotein efflux; verapamil co-treatment can reverse resistance .
Advanced: Which computational strategies are pivotal in elucidating the structure-activity relationship (SAR) of this sulfonamide derivative?
Answer:
- Molecular Docking : Predicts binding to targets like carbonic anhydrase IX using AutoDock Vina. The chloro group’s electrostatic potential enhances halogen bonding in hydrophobic pockets .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to assess reactivity and charge distribution .
- Molecular Dynamics (MD) : Simulates solvation effects (e.g., DMSO vs. water) to optimize bioavailability .
Key Finding : The diethylamino group’s conformational flexibility improves binding entropy, offsetting steric clashes from the propoxy chain .
Intermediate: What experimental protocols are recommended for assessing the compound’s stability under physiological conditions?
Answer:
Stability Study Design :
pH Variation : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
Thermal Stress : Heat to 40–60°C for 1–4 weeks; use TGA/DSC to detect melting point shifts or decomposition .
Light Exposure : Conduct ICH Q1B photostability testing (1.2 million lux hours) .
Q. Outcome Metrics :
- Half-life (t₁/₂) : >48 hours at pH 7.4 indicates suitability for in vivo studies.
- Degradation Products : Propoxy hydrolysis to phenol (~5% at pH 1.2) requires formulation adjustments .
Advanced: How do the electronic and steric properties of the chloro and diethylamino groups influence binding affinity in enzyme inhibition assays?
Answer:
| Group | Electronic Effect | Steric Effect | Target Impact |
|---|---|---|---|
| Cl (para) | σ-withdrawing, π-donating | Minimal | Enhances halogen bonding |
| N,N-Diethyl | Weakly basic (pKa ~7.1) | High flexibility | Stabilizes hydrophobic pockets |
Q. Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
